molecular formula C3H7O6P B6164400 2-hydroxy-3-phosphonopropanoic acid CAS No. 66723-18-0

2-hydroxy-3-phosphonopropanoic acid

Cat. No.: B6164400
CAS No.: 66723-18-0
M. Wt: 170.1
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Description

2-Hydroxy-3-phosphonopropanoic acid (HPPA), also termed phosphonolactate, is a naturally occurring phosphonate compound discovered in Streptomyces durhamensis and other actinomycetes via genome mining . Its structure consists of a propanoic acid backbone with a hydroxyl group (-OH) at the C2 position and a phosphonate group (-PO₃H₂) at C3 (Fig. 1). HPPA serves as a critical intermediate in the biosynthesis of antimicrobial agents like valinophos and phosphonothrixin . Enzymatically, it is synthesized via NADH-dependent reduction of phosphonopyruvate (PnPy) by short-chain dehydrogenases (e.g., VlpB) . Subsequent phosphorylation and reductions convert HPPA into downstream metabolites such as (R)-2,3-dihydroxypropylphosphonic acid (DHPPA) .

Properties

CAS No.

66723-18-0

Molecular Formula

C3H7O6P

Molecular Weight

170.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-3-phosphonopropanoic acid can be synthesized through the reduction of phosphonopyruvate. This process involves the use of dehydrogenases that catalyze the reduction of phosphonopyruvate to this compound . The reaction conditions typically require the presence of specific enzymes and cofactors to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms to produce the compound through fermentation processes. Optimization of fermentation conditions, such as pH, temperature, and nutrient availability, is crucial for maximizing yield .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-phosphonopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phosphonic acid group can be reduced to form phosphonates.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-oxo-3-phosphonopropanoic acid.

    Reduction: Formation of phosphonopropanoates.

    Substitution: Formation of substituted phosphonopropanoic acid derivatives.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-phosphonopropanoic acid involves its interaction with enzymes that recognize phosphates and carboxylates. By mimicking these biological molecules, it can inhibit enzyme activity, thereby affecting metabolic pathways. The compound targets enzymes involved in phosphate metabolism, such as phosphatases and kinases .

Comparison with Similar Compounds

(R)-2,3-Dihydroxypropylphosphonic Acid (DHPPA)

Structural Differences: DHPPA retains the C3 phosphonate group but replaces the C2 hydroxyl of HPPA with an additional hydroxyl at C1, forming a diol structure . Biosynthetic Role: DHPPA is a downstream product of HPPA, generated via VlpC- and VlpE-mediated reductions . It is esterified with N-acetyl-L-valine to form valinophos, a bioactive metabolite . Functional Contrast: Unlike HPPA, DHPPA’s diol structure enables esterification reactions critical for natural product diversification .

2-Phospho-D-glyceric Acid

Structural Differences : This compound features a phosphate group (-PO₄³⁻) esterified at C2 of glyceric acid, contrasting with HPPA’s phosphonate group .
Functional Role : A glycolytic intermediate in central metabolism, it participates in energy production via substrate-level phosphorylation .
Chemical Stability : Phosphate esters (e.g., 2-phosphoglycerate) are more prone to enzymatic hydrolysis than phosphonates like HPPA, which exhibit greater metabolic stability .

Phosphonopyruvate (PnPy)

Structural Differences: PnPy is the α-keto precursor of HPPA, with a ketone group at C2 instead of a hydroxyl . Biosynthetic Role: PnPy is generated from phosphoenolpyruvate (PEP) via a thermodynamically unfavorable rearrangement accelerated by dehydrogenases . Reactivity: The keto group in PnPy facilitates NADH-dependent reduction to form HPPA, a key step in phosphonate biosynthesis .

2-Hydroxypropanoic Acid (Lactic Acid)

Structural Differences : Lacks the phosphonate group, with only a hydroxyl at C2 and a carboxylate at C1 .
Functional Contrast : While both compounds are α-hydroxy acids, lactic acid participates in glycolysis and fermentation, whereas HPPA’s phosphonate group confers bioactivity in secondary metabolism .

2-Hydroxyisobutyric Acid

Structural Differences : A branched isomer with a hydroxyl at C2 and a methyl group at C3, replacing HPPA’s phosphonate .
Chemical Properties : The branching increases steric hindrance, reducing enzymatic accessibility compared to HPPA’s linear structure .

Comparative Data Table

Compound Structure Key Functional Groups Biosynthetic Role Stability/Reactivity
HPPA C2-OH, C3-PO₃H₂ Phosphonate, α-hydroxy acid Intermediate in valinophos pathway High metabolic stability
DHPPA C1-OH, C2-OH, C3-PO₃H₂ Phosphonate, diol Precursor for esterification Reactivity via hydroxyl groups
2-Phospho-D-glyceric acid C2-PO₄³⁻, C3-OH Phosphate ester Glycolytic intermediate Enzymatically labile
Phosphonopyruvate C2=O, C3-PO₃H₂ α-keto phosphonate HPPA precursor Keto group enables reduction
Lactic acid C2-OH, C1-COOH α-hydroxy acid Fermentation product High acidity, metabolic flux

Research Implications

HPPA’s phosphonate group distinguishes it from phosphate esters and simple hydroxy acids, enabling unique roles in secondary metabolism. Its stability under physiological conditions makes it a valuable scaffold for antimicrobial agents . Comparative studies highlight the evolutionary adaptation of phosphonates in microbial defense mechanisms, contrasting with phosphate-based primary metabolites .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-hydroxy-3-phosphonopropanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves phosphorylation of hydroxypropanoic acid derivatives. Key steps include:

  • Phosphorylation : Use of phosphorus trichloride (PCl₃) or phosphorous acid (H₃PO₃) under anhydrous conditions.
  • Hydrolysis : Controlled hydrolysis to prevent over-oxidation, often monitored via thin-layer chromatography (TLC) .
  • Optimization : Adjusting pH (6–8), temperature (20–40°C), and solvent polarity (e.g., ethanol/water mixtures) to enhance yield. Purification via ion-exchange chromatography or recrystallization is critical for isolating stereoisomers .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic and computational tools:

  • NMR : ¹H/³¹P NMR to confirm phosphonate group integration (δ ~10–15 ppm for ³¹P) and stereochemistry.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks.
  • DFT Calculations : Model electronic distribution and reactive sites using software like Gaussian or ORCA .

Q. What analytical techniques are suitable for detecting trace amounts of this compound in environmental samples?

  • Methodological Answer : Use high-sensitivity methods:

  • LC-MS/MS : Electrospray ionization (ESI) in negative ion mode with a C18 column. Limit of detection (LOD) < 0.1 ng/L .
  • Ion Chromatography : Paired with conductivity detection for quantifying phosphonate groups.
  • Isotopic Labeling : ³²P or ¹³C tracers to track environmental persistence .

Advanced Research Questions

Q. How do enzymes like VlpB and VlpC regulate the biosynthesis of this compound in microbial pathways?

  • Methodological Answer : Study enzyme kinetics and genetic knockdowns:

  • Enzyme Assays : Monitor phosphonopyruvate reduction (VlpB) and subsequent phosphorylation (VlpD) using UV-Vis spectroscopy (NADH/NAD⁺ absorbance at 340 nm).
  • Gene Silencing : CRISPR/Cas9 or antisense RNA to disrupt vlpB/vlpC in Streptomyces spp., followed by metabolomic profiling (LC-HRMS) to identify pathway intermediates .
  • Structural Biology : Cryo-EM or X-ray crystallography to resolve active-site interactions .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Address variability via:

  • Standardized Assays : Use uniform cell lines (e.g., HEK293) and control for pH/temperature.
  • Metabolomic Profiling : Track intracellular metabolites to distinguish direct vs. indirect effects.
  • Dose-Response Curves : Validate EC₅₀/IC₅₀ values across independent labs. Contradictions may arise from impurities; enforce ≥98% purity (HPLC-UV) .

Q. How can isotopic labeling elucidate the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Deploy stable isotopes:

  • ¹³C-Labeling : Trace biodegradation pathways via NMR or IRMS.
  • ³²P-Labeling : Monitor phosphonate hydrolysis rates in sediment/water matrices.
  • Microcosm Studies : Simulate environmental conditions (pH 7.5, 25°C) to assess photolysis/microbial degradation .

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